2,5-dichloro-N-prop-2-enylbenzenesulfonamide
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Overview
Description
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a prop-2-enyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acids (nitric and sulfuric acids) at temperatures ranging from 35 to 65°C. This process yields 2,5-dichloronitrobenzene, which is then subjected to further reactions to introduce the prop-2-enyl group and the sulfonamide functionality .
Industrial Production Methods
In industrial settings, the production of this compound often employs phase transfer catalysts to enhance the efficiency of the nitration process. This method improves the mass transfer rate between phases, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloronitrobenzene: Shares the dichloro and nitro functionalities but lacks the prop-2-enyl and sulfonamide groups.
2,5-Dichlorobenzenesulfonamide: Similar sulfonamide structure but without the prop-2-enyl group.
2,5-Dichloro-N-propylbenzenesulfonamide: Similar structure with a propyl group instead of a prop-2-enyl group.
Uniqueness
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of enzyme inhibition .
Properties
IUPAC Name |
2,5-dichloro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPQEHHWZMLSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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